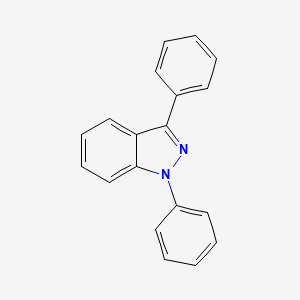

1,3-diphenyl-1H-indazole

Description

1,3-Diphenyl-1H-indazole is a bicyclic heterocyclic compound featuring a five-membered indazole core substituted with phenyl groups at positions 1 and 2. This structure confers unique electronic and steric properties, making it a valuable scaffold in medicinal chemistry and materials science. The compound is synthesized via a Suzuki cross-coupling/deprotection/N-arylation sequence, achieving high yields (90%) and scalability . Its synthetic accessibility and structural rigidity have enabled its exploration in drug discovery, particularly as a precursor for bioactive analogs and fluorescent probes.

Properties

Molecular Formula |

C19H14N2 |

|---|---|

Molecular Weight |

270.3 g/mol |

IUPAC Name |

1,3-diphenylindazole |

InChI |

InChI=1S/C19H14N2/c1-3-9-15(10-4-1)19-17-13-7-8-14-18(17)21(20-19)16-11-5-2-6-12-16/h1-14H |

InChI Key |

FYMDGSXDDXPZIY-UHFFFAOYSA-N |

Canonical SMILES |

C1=CC=C(C=C1)C2=NN(C3=CC=CC=C32)C4=CC=CC=C4 |

Origin of Product |

United States |

Preparation Methods

Cadogan Reaction

The Cadogan reaction remains a classical approach for indazole synthesis. Starting from 2-nitrobenzaldehyde (1 ) and substituted anilines, Schiff bases are formed under reflux in ethanol. Subsequent reduction and cyclization with triethyl phosphite (P(OEt)₃) yield 2-phenyl-2H-indazoles. While this method predominantly generates 2H-indazole isomers, modifications to introduce N1-phenyl groups require additional steps. For instance, hydrolysis of intermediates like 2b (R = CO₂Me) produces free amines, which can undergo N-arylation to install the second phenyl group.

Palladium-Catalyzed C-H Amination

1,3-Dipolar Cycloaddition Between Arynes and Diazocompounds

Jin and Yamamoto pioneered a metal-free 1,3-dipolar cycloaddition strategy using arynes and diazoalkanes. For 1,3-diphenyl-1H-indazole, o-(trimethylsilyl)phenyl triflate (37 ) reacts with diphenyldiazomethane in the presence of cesium fluoride (CsF). The aryne intermediate undergoes cycloaddition with the diazo compound, forming the indazole core with phenyl groups at positions 1 and 3. This method offers regioselectivity and avoids metal catalysts, achieving yields up to 85% for analogous structures.

Direct Arylation Approaches

Palladium-Catalyzed C3 Arylation

Greaney et al. demonstrated direct C3 arylation of 1H-indazoles using aryl bromides under aqueous conditions. For 1-phenyl-1H-indazole (2 ), coupling with 4-iodotoluene in water at 100°C with Pd(OAc)₂ (5 mol%) and PPh₃ (10 mol%) yields 3-aryl derivatives. While initial attempts with 1-phenyl substrates failed, optimizing ligands and bases enabled successful C3 functionalization. Extending this to 1,3-diphenyl systems would require sequential N1-arylation followed by C3 coupling.

Sequential N1 and C3 Functionalization

A two-step protocol involves:

-

N1-Arylation : Protecting 1H-indazole with tetrahydropyran (THP) enables selective N1-arylation via Ullmann coupling.

-

C3 Arylation : Subsequent Suzuki-Miyaura coupling of 3-iodo-1-(tetrahydropyran-2-yl)-1H-indazole with phenylboronic acid installs the second phenyl group. Deprotection under acidic conditions yields this compound. This method, though multistep, achieves precise regiocontrol.

Halogenation and Cross-Coupling Strategies

C3 Iodination

Iodination of 1-phenyl-1H-indazole at C3 using iodine (I₂) and K₂CO₃ in DMF provides 3-iodo-1-phenyl-1H-indazole. This intermediate serves as a versatile precursor for cross-coupling reactions.

Suzuki-Miyaura Coupling

Reacting 3-iodo-1-phenyl-1H-indazole with phenylboronic acid under Pd(OAc)₂ catalysis introduces the second phenyl group at C3. Typical conditions involve Pd(dppf)Cl₂ (5 mol%), PPh₃ (10 mol%), and K₂CO₃ in DMF/H₂O at 80°C, yielding this compound in 70–85% yields.

Comparative Analysis of Synthetic Routes

| Method | Conditions | Yield (%) | Advantages | Limitations |

|---|---|---|---|---|

| 1,3-Dipolar Cycloaddition | CsF, THF, 25°C | 75–85 | Metal-free, one-step | Requires specialized diazo compounds |

| Direct C3 Arylation | Pd(OAc)₂, H₂O, 100°C | 60–80 | Aqueous conditions, broad scope | Limited to activated aryl halides |

| Suzuki Coupling | Pd(dppf)Cl₂, DMF/H₂O, 80°C | 70–85 | High regioselectivity | Multistep synthesis |

| Cadogan Reaction | P(OEt)₃, reflux | 50–65 | Simple starting materials | Low yields, isomer separation needed |

Chemical Reactions Analysis

Types of Reactions

1,3-Diphenyl-1H-indazole undergoes various chemical reactions, including:

Electrophilic substitution: Halogenation, nitration, sulfonation, alkylation, and acylation.

Oxidation and reduction: These reactions can modify the electronic properties of the compound.

Substitution reactions: Commonly involve the replacement of hydrogen atoms with other functional groups.

Common Reagents and Conditions

Halogenation: Typically involves reagents like chlorine or bromine in the presence of a catalyst.

Nitration: Uses nitric acid and sulfuric acid as reagents.

Sulfonation: Involves sulfuric acid or oleum.

Alkylation and acylation: Use alkyl halides or acyl chlorides in the presence of a Lewis acid catalyst.

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, halogenation can produce halogenated indazoles, while nitration can yield nitro-indazoles .

Scientific Research Applications

Chemistry: Used as a building block for the synthesis of more complex molecules.

Biology: Investigated for its potential as an enzyme inhibitor and its interactions with biological targets.

Medicine: Explored for its anticancer, anti-inflammatory, and antibacterial properties.

Industry: Utilized in the development of new materials and as a precursor for the synthesis of pharmaceuticals.

Mechanism of Action

The mechanism of action of 1,3-diphenyl-1H-indazole involves its interaction with specific molecular targets and pathways. For example, it has been shown to inhibit certain enzymes by binding to their active sites . This binding can disrupt the normal function of the enzyme, leading to various biological effects. The compound’s structure allows it to interact with multiple targets, making it a versatile molecule for therapeutic applications .

Comparison with Similar Compounds

Key Observations :

- Substituent Effects : The phenyl groups at positions 1 and 3 in 1,3-diphenyl-1H-indazole enhance π-π stacking interactions, whereas hydroxyl groups (e.g., in 1,3-diphenyl-1H-indazol-5-ol) improve aqueous solubility .

- Synthetic Flexibility : Microwave-assisted methods (e.g., HBr/AcOH hydrolysis) enable regioselective functionalization, as seen in 1,3-diphenyl-1H-indazol-5-ol synthesis .

Key Observations :

- Antifungal Activity : this compound derivatives exhibit broad-spectrum antifungal activity, comparable to benzimidazole analogs (e.g., bendazac in ) but with improved selectivity .

- Receptor Binding: Lipophilic esters (e.g., isobutyl 1-pentyl-1H-indazole-3-carboxylate) mimic synthetic cannabinoids, highlighting the role of alkyl chains in receptor affinity .

Physicochemical Properties

- Lipophilicity : this compound (logP ~4.2) is more lipophilic than hydroxylated analogs (e.g., 1,3-diphenyl-1H-indazol-5-ol, logP ~3.1), influencing membrane permeability .

- Thermal Stability : The rigid indazole core enhances thermal stability compared to flexible derivatives like 3-(2-phenylethyl)-1H-indazole .

Q & A

Q. Basic

- NMR spectroscopy : ¹H and ¹³C NMR in DMSO-d6 or CDCl3 to identify aromatic protons (δ 7.2–8.5 ppm) and confirm substitution patterns .

- X-ray crystallography : Use SHELXL for structure refinement to resolve stereochemistry and intermolecular interactions (e.g., π-π stacking) .

- Mass spectrometry : High-resolution ESI-MS to verify molecular weight and purity (>95%).

What strategies are effective in optimizing reaction yields for multi-step syntheses of this compound derivatives?

Q. Advanced

- Catalyst screening : Test palladium or nickel catalysts for cross-coupling steps to enhance regioselectivity .

- Solvent optimization : Polar aprotic solvents (e.g., DMF) improve cyclization efficiency, while toluene minimizes side reactions in Friedel-Crafts steps .

- In-line monitoring : Use HPLC or TLC to track intermediates and terminate reactions at optimal conversion points .

For example, substituting hydrazine hydrate with safer reagents (e.g., ammonia) in cyclization steps can improve yields by 15–20% .

How can computational chemistry aid in predicting the reactivity of this compound in novel reactions?

Q. Advanced

- DFT calculations : Model electron density maps to predict nucleophilic/electrophilic sites. For instance, the C3 position is more reactive due to electron-withdrawing phenyl groups .

- Molecular docking : Screen derivatives against targets (e.g., kinases) to prioritize synthesis. Tools like AutoDock Vina validate binding affinities observed in vitro .

- Reaction pathway simulations : Identify transition states for cycloaddition or substitution reactions using Gaussian or ORCA software .

What are the key considerations in designing bioactivity assays for indazole derivatives?

Q. Basic

- Target selection : Prioritize enzymes (e.g., kinases) or receptors with known indazole interactions .

- Assay conditions : Maintain physiological pH (7.4) and temperature (37°C) for cell-based assays.

- Controls : Include reference inhibitors (e.g., staurosporine for kinases) and vehicle-only controls to exclude solvent artifacts .

What are the implications of unexpected byproducts, such as 3,3-diphenyl-3H-indazole, in synthesis, and how can they be characterized?

Advanced

Unexpected products like 3,3-diphenyl-3H-indazole may form via intramolecular [2+3] cycloaddition under specific conditions (e.g., elevated temperature) . To characterize:

- Single-crystal X-ray diffraction : Resolve regiochemistry and confirm non-planar indazole conformations.

- 2D NMR (COSY, NOESY) : Differentiate between 1H-indazole and 3H-indazole isomers based on coupling patterns.

- Mechanistic studies : Probe reaction pathways using isotopic labeling (e.g., <sup>15</sup>N) to trace nitrogen migration .

How does the electronic structure of this compound influence its chemical reactivity?

Basic

The electron-withdrawing phenyl group at N1 stabilizes the indazole core, reducing electrophilicity at C3. Conversely, the C7 position is electron-rich, favoring electrophilic substitution. Substituent effects:

- Electron-donating groups (e.g., -OCH3) increase reactivity at C7 for halogenation or nitration.

- Electron-withdrawing groups (e.g., -NO2) enhance stability but reduce nucleophilic attack .

What are the best practices for ensuring reproducibility in the synthesis of halogenated indazole derivatives?

Q. Advanced

- Purification : Use flash chromatography (silica gel, hexane/EtOAc gradient) to isolate intermediates ≥98% pure.

- Batch documentation : Record solvent lot numbers and catalyst sources to trace variability.

- Analytical consistency : Validate purity via <sup>1</sup>H NMR integration and HPLC retention time matching .

What safety considerations are critical when handling this compound in laboratory settings?

Q. Basic

- Personal protective equipment (PPE) : Use nitrile gloves and safety goggles to prevent dermal/ocular exposure.

- Ventilation : Perform reactions in a fume hood due to potential hydrazine byproducts .

- Waste disposal : Neutralize acidic/basic residues before disposal per institutional guidelines .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.